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Barium titanate (BaTiO₃) stands as a cornerstone material in the field of ceramics and

condensed matter physics, primarily due to its remarkable ferroelectric, piezoelectric, and

photorefractive properties.[1] These characteristics are intrinsically linked to its distinct crystal

structure and the fascinating sequence of phase transitions it undergoes with varying

temperature. This technical guide provides a comprehensive overview of the crystallographic

nature of barium titanate, its temperature-dependent phases, and the experimental

methodologies employed to investigate these phenomena.

The Perovskite Foundation: Crystal Structure of
Barium Titanate
At temperatures above its Curie point, approximately 130°C (403 K), barium titanate adopts a

cubic perovskite crystal structure, belonging to the Pm-3m space group.[2][3] This highly

symmetric structure is the parent phase for the lower-temperature, ferroelectric phases. The

cubic unit cell is defined by a barium ion (Ba²⁺) at each corner, an oxygen ion (O²⁻) at the

center of each face, and a titanium ion (Ti⁴⁺) at the body center.[2] This arrangement results in

a coordination number of 12 for the barium ion, which is surrounded by 12 oxygen ions, while

the titanium ion is octahedrally coordinated by 6 oxygen ions.[3]

As barium titanate is cooled below its Curie temperature, it undergoes a series of structural

phase transitions to lower symmetry phases. These transitions are characterized by the
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displacement of the central titanium ion and the surrounding oxygen ions, leading to the

formation of a spontaneous electric dipole moment, a hallmark of ferroelectricity.[4][5]

The sequence of phase transitions with decreasing temperature is as follows:

Cubic to Tetragonal: Occurs at approximately 130°C (403 K).[6]

Tetragonal to Orthorhombic: Occurs at approximately 5-10°C (278-283 K).[1]

Orthorhombic to Rhombohedral: Occurs at approximately -90°C (183 K).[4][6]

Each of these ferroelectric phases—tetragonal, orthorhombic, and rhombohedral—exhibits a

unique alignment of the spontaneous polarization vector along different crystallographic

directions.[4]

Quantitative Crystallographic Data
The structural changes during the phase transitions are reflected in the lattice parameters of

the unit cell. The following table summarizes the approximate lattice parameters and transition

temperatures for the different phases of barium titanate.

Phase
Crystal
System

Space Group
Temperature
Range

Lattice
Parameters (Å)

Cubic Cubic Pm-3m > 130°C (403 K) a ≈ 4.009[2]

Tetragonal Tetragonal P4mm

5-10°C to 130°C

(278-283 K to

403 K)

a ≈ 3.99, c ≈

4.10[7]

Orthorhombic Orthorhombic Amm2

-90°C to 5-10°C

(183 K to 278-

283 K)

a ≈ 3.99, b ≈

4.02, c ≈ 4.00

Rhombohedral Rhombohedral R3m < -90°C (183 K)
a ≈ 4.00, α ≈

89.87°[4]

Experimental Protocols for Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://dspacemainprd01.lib.uwaterloo.ca/server/api/core/bitstreams/9a10a6c3-6dff-48f0-8a2f-94365c211a64/content
https://www.doitpoms.ac.uk/tlplib/ferroelectrics/phase_changes.php
https://www.mdpi.com/1996-1944/17/5/1023
https://pubs.aip.org/aip/jap/article/136/15/154102/3316921/Probing-ferroelectric-phase-transitions-in-barium
https://dspacemainprd01.lib.uwaterloo.ca/server/api/core/bitstreams/9a10a6c3-6dff-48f0-8a2f-94365c211a64/content
https://www.mdpi.com/1996-1944/17/5/1023
https://dspacemainprd01.lib.uwaterloo.ca/server/api/core/bitstreams/9a10a6c3-6dff-48f0-8a2f-94365c211a64/content
https://www.benchchem.com/product/b1233940?utm_src=pdf-body
https://www.sciencepub.net/researcher/research0503/010_16289research0503_63_67.pdf
https://next-gen.materialsproject.org/materials/mp-5986
https://dspacemainprd01.lib.uwaterloo.ca/server/api/core/bitstreams/9a10a6c3-6dff-48f0-8a2f-94365c211a64/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The determination of barium titanate's crystal structure and the investigation of its phase

transitions rely on a suite of sophisticated experimental techniques.

X-ray Diffraction (XRD)
Methodology: X-ray diffraction is the primary tool for determining the crystal structure and

lattice parameters of barium titanate.

Sample Preparation: A fine powder of the barium titanate ceramic is prepared to ensure

random orientation of the crystallites. The powder is typically mounted on a flat sample

holder. For single-crystal studies, a small, high-quality crystal is mounted on a goniometer.

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffracted

X-rays are detected at various angles (2θ). The intensity of the diffracted beam is recorded

as a function of the diffraction angle.

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series

of peaks. The positions of these peaks are used to determine the lattice parameters of the

crystal structure using Bragg's Law. The symmetry of the diffraction pattern allows for the

identification of the crystal system and space group. For detailed structural analysis, Rietveld

refinement of the powder diffraction data is often employed to refine the atomic positions and

lattice parameters.[8] The splitting of specific peaks, such as the (200) and (002) reflections,

can confirm the presence of the tetragonal phase.[8]

Raman Spectroscopy
Methodology: Raman spectroscopy is a powerful non-destructive technique used to probe the

vibrational modes of a crystal lattice, which are sensitive to changes in crystal symmetry.

Sample Illumination: A monochromatic laser beam is focused onto the barium titanate
sample.

Signal Collection: The scattered light is collected and passed through a spectrometer. The

spectrometer separates the inelastically scattered light (Raman scattering) from the

elastically scattered light (Rayleigh scattering).
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Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in

wavenumbers, cm⁻¹), reveals a series of peaks corresponding to the active vibrational

modes of the crystal. Each crystal phase of barium titanate has a unique set of Raman-

active modes. By monitoring the appearance, disappearance, and shifting of these peaks as

a function of temperature, the phase transitions can be accurately identified.

Differential Scanning Calorimetry (DSC)
Methodology: Differential scanning calorimetry is used to measure the heat flow associated

with the phase transitions.

Sample and Reference: A small amount of the barium titanate sample and an inert

reference material are placed in separate pans.

Controlled Heating/Cooling: The sample and reference are heated or cooled at a constant

rate.

Heat Flow Measurement: The difference in heat flow required to maintain the sample and

reference at the same temperature is measured. A phase transition will manifest as an

endothermic or exothermic peak in the DSC curve, allowing for the precise determination of

the transition temperature and the enthalpy change associated with the transition.

Visualizing the Structure and Transitions
To better understand the crystallographic changes in barium titanate, the following diagrams

illustrate the phase transitions and crystal structures.
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Caption: Phase transitions of barium titanate with decreasing temperature.

Caption: Ideal cubic perovskite structure of barium titanate.
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Caption: Schematic of Ti ion displacement during the cubic to tetragonal phase transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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